7-Amino-3-iodo-1,8-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-3-iodo-1,8-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-iodo-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: A suitable naphthyridine derivative.
Iodination: Introduction of the iodine atom at the 3-position using reagents like iodine and an oxidizing agent.
Amination: Introduction of the amino group at the 7-position using amination reagents such as ammonia or amines under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo-derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the iodine atom might yield various substituted naphthyridine derivatives.
Scientific Research Applications
7-Amino-3-iodo-1,8-naphthyridin-2(1H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
7-Amino-1,8-naphthyridin-2(1H)-one: Lacks the iodine atom at the 3-position.
3-Iodo-1,8-naphthyridin-2(1H)-one: Lacks the amino group at the 7-position.
7-Amino-3-chloro-1,8-naphthyridin-2(1H)-one: Similar structure but with chlorine instead of iodine.
Uniqueness
The presence of both the amino group at the 7-position and the iodine atom at the 3-position may confer unique chemical and biological properties, making 7-Amino-3-iodo-1,8-naphthyridin-2(1H)-one a valuable compound for research and development.
Properties
Molecular Formula |
C8H6IN3O |
---|---|
Molecular Weight |
287.06 g/mol |
IUPAC Name |
7-amino-3-iodo-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C8H6IN3O/c9-5-3-4-1-2-6(10)11-7(4)12-8(5)13/h1-3H,(H3,10,11,12,13) |
InChI Key |
LZRQWOWNMARLHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=C(C(=O)N2)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.